molecular formula C16H16BrNO2 B5853792 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide

Cat. No. B5853792
M. Wt: 334.21 g/mol
InChI Key: RHCKQOQKLQGVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is known for its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the immune system, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the research of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of the compound's effects on the immune system, which may lead to the development of new immunotherapies for cancer. Additionally, there is potential for the development of new methods for synthesizing the compound, which could improve its solubility and make it easier to work with in lab experiments.
In conclusion, 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide is a promising compound that has potential applications in the fields of medicine and pharmacology. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties and has been used in the development of drugs for the treatment of cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-5-4-6-14(11(10)2)18-16(19)13-9-12(17)7-8-15(13)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCKQOQKLQGVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide

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